(E)-but-2-enedioic acid;4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol
Description
Contextualization of 5-HT2A Receptors in Neuropharmacology Research
Serotonin (B10506) 5-HT2A receptors (5-HT2ARs) are a subtype of serotonin receptors that are widely distributed throughout the central nervous system, particularly in brain regions crucial for learning, cognition, and mood regulation. frontiersin.orgnih.gov These receptors are G protein-coupled receptors (GPCRs) and are considered the primary excitatory receptor subtype among the serotonin-responsive GPCRs. wikipedia.org Their activation by the neurotransmitter serotonin leads to the excitation of neurons. nih.gov
In the field of neuropharmacology, 5-HT2A receptors are a significant target for a variety of drugs, including hallucinogens, antipsychotics, and antidepressants. frontiersin.orgnih.gov The modulation of these receptors can significantly impact mood, perception, and cognitive functions. acs.org For instance, activation of 5-HT2A receptors is associated with hallucinogenic effects, while blocking these receptors can produce antipsychotic and antidepressant effects. frontiersin.org Dysregulation of 5-HT2A receptor activity has been linked to several psychiatric conditions, including depression and schizophrenia. frontiersin.orgwikipedia.org Consequently, the development of selective modulators for 5-HT2A receptors is a key area of research for creating new treatments for a range of neuropsychiatric and neurodegenerative disorders. frontiersin.org
Overview of Selective Serotonin 2A Receptor Antagonists (ASTARs) in Preclinical Investigation
Selective Serotonin 2A Receptor Antagonists (ASTARs) are a class of compounds that specifically block the 5-HT2A receptor. This blockade is a key pharmacological feature of many antipsychotic medications. nih.gov In preclinical research, various ASTARs have been investigated for their therapeutic potential.
One of the most well-known and widely used tools for studying 5-HT2A receptor function in preclinical settings is ketanserin . nih.gov Discovered in 1981, it was one of the first 5-HT2A receptor antagonists that did not have a high affinity for other serotonin or dopamine (B1211576) receptors. nih.gov
Other compounds that have been a focus of preclinical studies include pimavanserin (B1677881) , pruvanserin , and volinanserin . taylorandfrancis.combioline.org.br These agents, like eplivanserin (B560403), are not only antagonists but also inverse agonists, meaning they can reduce the basal activity of the receptor even in the absence of an agonist. bioline.org.br Preclinical data has suggested an antipsychotic-like profile for some of these drugs. bioline.org.br For example, pimavanserin has shown efficacy in treating hallucinations and delusions in Parkinson's disease. nih.gov
Preclinical studies have explored the effects of these antagonists on various behaviors and physiological processes. For instance, research has shown that 5-HT2A antagonists can promote sleep maintenance and increase slow-wave sleep. taylorandfrancis.comnih.gov They have also been investigated for their potential to attenuate the effects of psychostimulants. rndsystems.comoup.com The development of highly selective antagonists continues to be an active area of research, with the aim of creating compounds with improved therapeutic profiles and fewer side effects. patsnap.com
Research Significance of Eplivanserin Fumarate (B1241708) in 5-HT2A Receptor Modulator Studies
Eplivanserin fumarate, also known by its developmental code SR-46,349, is a potent and selective 5-HT2A receptor antagonist. rndsystems.commedchemexpress.com Its significance in research stems from its high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (5-HT2B and 5-HT2C) and its minimal affinity for dopamine, histamine (B1213489), and adrenergic receptors. rndsystems.comwikipedia.org This high selectivity makes it a valuable tool for isolating and studying the specific functions of the 5-HT2A receptor.
Eplivanserin acts as an inverse agonist, meaning it reduces the constitutive activity of the 5-HT2A receptor. wikipedia.org This mechanism of action has been a key focus of investigation, particularly for its potential therapeutic applications. The compound was primarily developed for the treatment of chronic insomnia, specifically for difficulties with sleep maintenance. wikipedia.orgeuropa.eunih.gov
Research has demonstrated that eplivanserin can increase slow-wave sleep and improve sleep continuity. taylorandfrancis.commdedge.com For example, a phase II clinical trial showed that eplivanserin reduced the time spent awake after falling asleep. wikipedia.org Further studies aimed to confirm its efficacy on sleep maintenance using polysomnography recordings. clinicaltrials.govclinicaltrials.gov
Beyond its effects on sleep, eplivanserin has been used in preclinical studies to explore the role of 5-HT2A receptors in other physiological and pathological processes. These include studies on its potential to attenuate cocaine-induced hyperactivity and its effects on dopamine release in the brain. rndsystems.com Research has also investigated its role in blocking cue-induced reinstatement of MDMA-seeking behavior and its effects on emotional hyperthermia in mice. oup.comnih.gov
Although the development of eplivanserin for clinical use was discontinued, it remains a significant compound in neuropharmacological research due to its well-defined mechanism of action and selectivity, contributing to a deeper understanding of the role of 5-HT2A receptors in the brain. taylorandfrancis.comwikipedia.orgeuropa.eu
Data Tables
Table 1: Investigational 5-HT2A Receptor Antagonists
| Compound | Primary Investigated Use | Mechanism of Action |
|---|---|---|
| Eplivanserin | Insomnia | 5-HT2A antagonist/inverse agonist |
| Ketanserin | Research Tool | 5-HT2A antagonist |
| Pimavanserin | Parkinson's disease psychosis | 5-HT2A inverse agonist |
| Pruvanserin | Schizophrenia (add-on) | 5-HT2A inverse agonist |
Table 2: Eplivanserin Fumarate Receptor Binding Profile
| Receptor | Affinity (IC50/Kd) | Selectivity |
|---|---|---|
| 5-HT2A | IC50: 5.8 nM, Kd: 1.14 nM medchemexpress.com | High |
| 5-HT2B | IC50: 120 nM rndsystems.com | >20-fold lower than 5-HT2A medchemexpress.com |
| 5-HT2C | IC50: >100 nM rndsystems.com | >20-fold lower than 5-HT2A medchemexpress.com |
| Dopamine Receptors | Low affinity wikipedia.org | - |
| Histamine Receptors | Low affinity wikipedia.org | - |
Structure
2D Structure
Properties
CAS No. |
130580-02-8 |
|---|---|
Molecular Formula |
C23H25FN2O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |
InChI |
InChI=1S/C19H21FN2O2.C4H4O4/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b12-9+,21-19-;2-1+ |
InChI Key |
MRHIOUAAQQDFHX-RZJPNEJLSA-N |
Isomeric SMILES |
CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR-46349; SR 46349; SR46349; Eplivanserin; SR-46349 Fumarate; Eplivanserin fumarate; SR-46,349; planned trade name Ciltyri. |
Origin of Product |
United States |
Pharmacological Characterization of Eplivanserin Fumarate
Receptor Binding Profile and Affinity Studies
The affinity of eplivanserin (B560403) for various receptors has been determined through radioligand binding assays, providing a quantitative measure of its binding potential.
5-HT2A Receptor Potency and Selectivity Assessment
Eplivanserin demonstrates high potency and selectivity for the 5-HT2A receptor. In studies using rat cortical membranes, eplivanserin exhibited a high affinity for the 5-HT2A receptor, with a reported dissociation constant (Kd) of 1.14 nM and an IC50 value of 5.8 nM. medchemexpress.comtargetmol.com This indicates a strong binding interaction with this receptor subtype. Further research has shown that eplivanserin is more than 20 times more selective for the 5-HT2A receptor compared to the 5-HT2B and 5-HT2C subtypes. medchemexpress.commedchemexpress.com The compound's high affinity for 5-HT2A receptors is further supported by a Ki value of less than 1 nM.
Table 1: Eplivanserin Affinity for 5-HT2A Receptor
| Parameter | Value | Species/Tissue |
|---|---|---|
| IC50 | 5.8 nM | Rat cortical membrane |
| Kd | 1.14 nM | Rat cortical membrane |
| Ki | < 1 nM | Not specified |
Investigation of Binding to Other Serotonin (B10506) Receptor Subtypes
While eplivanserin shows a clear preference for the 5-HT2A receptor, its binding to other serotonin receptor subtypes has also been evaluated. It displays moderate affinity for 5-HT2C receptors and low affinity for 5-HT2B receptors. rndsystems.com Studies have reported IC50 values of 120 nM for 5-HT2B and greater than 100 nM for 5-HT2C, highlighting its selectivity for 5-HT2A. rndsystems.com
Investigations into other 5-HT receptor subtypes reveal weaker interactions. For instance, eplivanserin hemifumarate showed weak inhibition at other 5-HT receptors, with IC50 values of 0.12 μM for pig cortex 5-HT1C, 14 μM for rat hippocampus 5-HT1A, and 16 μM for both rat striatum 5-HT1B and ox caudate nucleus 5-HT1D. medchemexpress.commedchemexpress.com
Table 2: Eplivanserin Binding Affinity for Other Serotonin Receptors
| Receptor Subtype | IC50 | Species/Tissue |
|---|---|---|
| 5-HT1A | 14 μM | Rat hippocampus |
| 5-HT1B | 16 μM | Rat striatum |
| 5-HT1C | 0.12 μM | Pig cortex |
| 5-HT1D | 16 μM | Ox caudate nucleus |
| 5-HT2B | 120 nM | Not specified |
| 5-HT2C | >100 nM | Not specified |
Evaluation of Off-Target Receptor Affinity
To understand its broader pharmacological profile, eplivanserin has been tested for its affinity to a range of non-serotonergic receptors. The compound generally shows significantly lower affinity for these off-target sites compared to the 5-HT2A receptor. wikipedia.orgtaylorandfrancis.com
Research indicates that eplivanserin has inhibitory effects on several other receptors, but at much higher concentrations. The reported IC50 values are 3.4 μM for adrenergic α1 receptors in the rat cortex, 1.0 μM for adrenergic α2 receptors in the rat cortex, 5.0 μM for histamine (B1213489) H1 receptors in the rat whole brain, and 39 μM for Na+ channels. medchemexpress.comtargetmol.com Its affinity for dopamine (B1211576) receptors is also low, with IC50 values of 9 μM for D1 and 28 μM for D2 receptors in the rat striatum. medchemexpress.comtargetmol.com This profile suggests a low potential for side effects mediated by these other receptor systems. wikipedia.orgtaylorandfrancis.com
Table 3: Eplivanserin Off-Target Receptor Binding Affinities
| Receptor/Channel | IC50 | Species/Tissue |
|---|---|---|
| Adrenergic α1 | 3.4 μM | Rat cortex |
| Adrenergic α2 | 1.0 μM | Rat cortex |
| Histamine H1 | 5.0 μM | Rat whole brain |
| Dopamine D1 | 9 μM | Rat striatum |
| Dopamine D2 | 28 μM | Rat striatum |
| Na+ Channel | 39 μM | Not specified |
Ligand-Receptor Interaction Dynamics and Functional Characterization
Beyond its binding affinity, the functional activity of eplivanserin at its target receptors has been a key area of investigation.
In Vitro Functional Assays and Agonist/Antagonist Properties
Functionally, eplivanserin acts as a potent 5-HT2A receptor antagonist. medchemexpress.com This has been demonstrated in in vitro functional assays, such as the inhibition of 5-HT-induced contractions in isolated tissues. It is also described as an inverse agonist at the 5-HT2A receptor, meaning it can reduce the basal activity of the receptor in the absence of an agonist. wikipedia.org In contrast to its inverse agonist activity at 5-HT2A receptors, eplivanserin is characterized as a competitive or neutral antagonist at human 5-HT2C receptors, as it has been found to lack inverse agonist activity at this subtype. researchgate.net
Antagonist Functional Selectivity and Receptor Regulation Research
Research into the functional selectivity of eplivanserin has revealed that different 5-HT2A receptor antagonists can differentially regulate the expression levels of the 5-HT2A receptor protein in vivo. rndsystems.com This suggests that the way eplivanserin interacts with the receptor may lead to distinct downstream cellular responses compared to other antagonists. The specific mechanisms, such as the modulation of receptor protein levels and receptor internalization, are areas of ongoing research to fully understand the long-term consequences of its antagonist action. rndsystems.com
Radioligand Binding and Receptor Occupancy Methodologies (e.g., [3H]SR 46349B, [3H]ketanserin binding, non-radiolabeled tracers)
The pharmacological activity of Eplivanserin fumarate (B1241708) (also known as SR 46349B) has been extensively defined through a variety of radioligand binding assays and receptor occupancy studies. These methodologies have been crucial in establishing its high affinity and selectivity for the serotonin 5-HT2A receptor.
Research findings indicate that Eplivanserin is a potent and selective 5-HT2A receptor antagonist. targetmol.commedchemexpress.comrndsystems.com In competitive binding studies using rat cortical membranes, Eplivanserin demonstrated a high affinity for the 5-HT2A receptor, with a reported dissociation constant (Kd) of 1.14 nM and an IC50 value of 5.8 nM. targetmol.commedchemexpress.commedchemexpress.comglpbio.com The IC50 value represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand. These assays frequently utilize [3H]ketanserin, a well-established radioligand for labeling 5-HT2A receptors. medchemexpress.comglpbio.comchemsrc.com Eplivanserin's potency is highlighted by its ability to effectively displace [3H]ketanserin from these receptors. medchemexpress.comchemsrc.commedchemexpress.com
In Vitro Affinity of Eplivanserin for the 5-HT2A Receptor
| Parameter | Value | Assay Condition | Source |
|---|---|---|---|
| IC50 | 5.8 nM | Rat Cortical Membrane | targetmol.commedchemexpress.commedchemexpress.comglpbio.com |
| Kd | 1.14 nM | Rat Cortical Membrane | targetmol.commedchemexpress.commedchemexpress.comglpbio.com |
The selectivity profile of Eplivanserin is a key aspect of its pharmacological characterization. It displays a significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. For instance, its affinity for the 5-HT2C receptor is more than 20 times lower than for the 5-HT2A receptor, with an IC50 value of 120 nM. medchemexpress.comrndsystems.commedchemexpress.com Its interaction with other receptors, such as adrenergic, dopamine, and histamine receptors, is considerably weaker, with IC50 values in the micromolar range, underscoring its selectivity. targetmol.comglpbio.commedchemexpress.com
Selectivity Profile of Eplivanserin at Various Receptors
| Receptor Target | IC50 Value | Source |
|---|---|---|
| 5-HT2A | 5.8 nM | medchemexpress.comrndsystems.com |
| 5-HT2C | 120 nM | medchemexpress.comrndsystems.commedchemexpress.com |
| 5-HT1A | 14,000 nM (14 µM) | medchemexpress.comglpbio.comchemsrc.com |
| 5-HT1B | 16,000 nM (16 µM) | medchemexpress.comglpbio.comchemsrc.com |
| Adrenergic α1 | 3,400 nM (3.4 µM) | glpbio.commedchemexpress.com |
| Adrenergic α2 | 1,000 nM (1.0 µM) | glpbio.commedchemexpress.com |
| Histamine H1 | 5,000 nM (5.0 µM) | glpbio.commedchemexpress.com |
| Dopamine D1 | 9,000 nM (9 µM) | glpbio.commedchemexpress.com |
| Dopamine D2 | 28,000 nM (28 µM) | glpbio.commedchemexpress.com |
Beyond competitive binding assays, direct binding studies using tritiated Eplivanserin ([3H]SR 46349B) have been employed to map its distribution in the brain. These studies revealed that specific binding of tritiated Eplivanserin is most prominent in cortical areas such as the prefrontal, parietal, and occipital cortex, as well as the striatum. nih.gov This anatomical distribution aligns with the known locations of 5-HT2A receptors, confirming target engagement in relevant neural circuits. nih.gov
In vivo receptor occupancy studies further validate these findings in a physiological context. In mice, Eplivanserin was shown to inhibit the binding of [3H]ketanserin to 5-HT2 receptors in the brain. medchemexpress.comglpbio.comchemsrc.com These experiments established the dose-dependent occupancy of the receptor by the drug.
In Vivo Receptor Occupancy of Eplivanserin in Mice
| Administration Route | ED50 Value | Method | Source |
|---|---|---|---|
| Intraperitoneal (i.p.) | 0.087 mg/kg | Inhibition of [3H]ketanserin binding | medchemexpress.comglpbio.comchemsrc.com |
| Oral (p.o.) | 0.097 mg/kg | Inhibition of [3H]ketanserin binding | medchemexpress.comglpbio.comchemsrc.com |
More recent methodologies have utilized non-radiolabeled tracers to quantify receptor occupancy, offering an alternative to traditional radioligand techniques. One such study used the non-radiolabeled tracer MDL-100,907, combined with liquid chromatography-mass spectrometry (LC-MS/MS), to determine the 5-HT2A receptor occupancy of Eplivanserin in the rat brain. suven.comnus.edu.sg This advanced approach allows for a precise measurement of drug exposure at the target site and has shown a good correlation between the unbound drug concentrations in the brain and plasma and the drug's binding affinity (Ki). nus.edu.sg
Preclinical Pharmacodynamic and Mechanistic Investigations
Neurobiological System Modulation Studies
Eplivanserin (B560403) demonstrates high affinity and selectivity for the 5-HT2A receptor. In vitro binding assays have determined its dissociation constant (Kd) to be 1.14 nM and its half-maximal inhibitory concentration (IC50) to be 5.8 nM in rat cortical membranes. targetmol.commedchemexpress.com The compound acts as both an antagonist and an inverse agonist at this receptor, meaning it not only blocks the action of serotonin (B10506) but also reduces the receptor's basal activity.
Its selectivity for the 5-HT2A receptor is a key feature. Eplivanserin displays significantly lower affinity for other serotonin receptor subtypes, with IC50 values greater than 20-fold higher for 5-HT2B and 5-HT2C receptors. medchemexpress.commedchemexpress.com Specifically, its IC50 for the 5-HT1C receptor in pig cortex is 0.12 μM, for the 5-HT1A receptor in rat hippocampus is 14 μM, and for the 5-HT1B receptor in rat striatum is 16 μM. targetmol.commedchemexpress.com This selectivity minimizes off-target effects that are often associated with less selective serotonergic agents.
Interactive Table: Eplivanserin's Affinity for Serotonin Receptor Subtypes
| Receptor Subtype | Tissue Source | IC50 (μM) |
| 5-HT1A | Rat Hippocampus | 14 targetmol.commedchemexpress.com |
| 5-HT1B | Rat Striatum | 16 targetmol.commedchemexpress.com |
| 5-HT1C | Pig Cortex | 0.12 targetmol.commedchemexpress.com |
| 5-HT2A | Rat Cortical Membrane | 0.0058 targetmol.commedchemexpress.com |
Note: Lower IC50 values indicate higher affinity.
While Eplivanserin's primary target is the serotonergic system, it exhibits some interaction with the dopaminergic system, albeit at much lower affinities. wikipedia.org Studies have shown that it has weak inhibitory effects on dopamine (B1211576) D1 and D2 receptors in the rat striatum, with IC50 values of 9 μM and 28 μM, respectively. targetmol.commedchemexpress.com
Research suggests that the 5-HT2A receptor can modulate dopaminergic activity. For instance, studies have shown that 5-HT2A receptor inverse agonists can potentiate dopamine release in the medial prefrontal cortex. plos.org Furthermore, microdialysis studies in mice have indicated that the absence of 5-HT2A receptors leads to lower basal and MDMA-stimulated extracellular dopamine levels in the nucleus accumbens, suggesting a modulatory role of these receptors on mesolimbic dopamine activity. oup.com This interaction is crucial for understanding the behavioral effects of Eplivanserin, particularly in the context of reward and reinforcement.
Eplivanserin has a very low affinity for adrenergic and histaminergic receptors, which distinguishes it from many other psychoactive compounds. wikipedia.org Its IC50 values for rat cortex adrenergic α1 and α2 receptors are 3.4 μM and 1.0 μM, respectively. targetmol.commedchemexpress.com For the histamine (B1213489) H1 receptor in the rat whole brain, the IC50 is 5.0 μM. targetmol.commedchemexpress.com This lack of significant interaction with these systems contributes to a more specific pharmacological profile with potentially fewer side effects related to adrenergic and histaminergic blockade.
Interactive Table: Eplivanserin's Affinity for Adrenergic and Histaminergic Receptors
| Receptor | Tissue Source | IC50 (μM) |
| Adrenergic α1 | Rat Cortex | 3.4 targetmol.commedchemexpress.com |
| Adrenergic α2 | Rat Cortex | 1.0 targetmol.commedchemexpress.com |
| Histamine H1 | Rat Whole Brain | 5.0 targetmol.commedchemexpress.com |
Note: Higher IC50 values indicate lower affinity.
Dopaminergic System Interactions (e.g., Dopamine Release Modulation in Medial Prefrontal Cortex and Nucleus Accumbens)
Behavioral Pharmacology in Animal Models
Animal models of hyperactivity have been utilized to assess the behavioral effects of Eplivanserin. In rats, Eplivanserin has been shown to block cocaine-evoked hyperactivity following repeated cocaine treatment. targetmol.comchemsrc.com This suggests a potential role for 5-HT2A receptor antagonism in modulating the psychomotor stimulant effects of drugs like cocaine. The expression of cocaine-induced locomotor sensitization has been linked to potentiation of the orbitofrontal cortex to dorsomedial striatum pathway, which is dependent on dopamine. nih.gov
The role of Eplivanserin in reinforcement and reward-seeking behaviors has been investigated, particularly in the context of MDMA (ecstasy). Studies have demonstrated that the reinforcing properties of MDMA are diminished in mice lacking 5-HT2A receptors. oup.com Furthermore, in wild-type mice, Eplivanserin was found to block cue-induced reinstatement of MDMA-seeking behavior in a dose-dependent manner. oup.com Specifically, a 0.5 mg/kg dose of eplivanserin was effective in blocking this reinstatement, an effect not attributable to changes in general locomotion. oup.com These findings suggest that the 5-HT2A receptor is critical for both MDMA reinforcement and the reinstatement of drug-seeking behavior, likely through its modulation of the mesolimbic dopaminergic system. oup.com
Investigation of Sleep-Wake Cycle Regulation in Animal Models (e.g., Slow-wave sleep modulation)
The role of 5-HT2A receptor antagonism in sleep modulation is a primary focus of eplivanserin research. Studies in animal models, particularly rats, have demonstrated that selective 5-HT2A receptor antagonists can significantly alter sleep architecture, most notably by enhancing slow-wave sleep (SWS), which is a deep, restorative stage of non-rapid eye movement sleep (NREMS). nih.govnih.gov
Research indicates that eplivanserin does not necessarily increase the total duration of NREMS but rather modifies its qualitative nature. chez-alice.fr When administered to rats during their active (dark) period, eplivanserin produced a significant increase in the mean duration of individual NREMS episodes while concurrently decreasing the number of these episodes. chez-alice.fr This suggests a consolidation of sleep, characterized by fewer awakenings and longer, more sustained periods of deep sleep, which is a desirable characteristic for a sleep maintenance therapeutic. nih.govchez-alice.fr Furthermore, other studies in rats have confirmed that 5-HT2A antagonists like eplivanserin increase SWS and can also decrease REM sleep. nih.gov
The enhancement of SWS is a consistent finding across multiple 5-HT2A antagonists. nih.govresearchgate.netportico.org This effect is believed to be a direct result of blocking serotonin's activity at the 5-HT2A receptor, which is densely expressed in brain regions involved in sleep regulation. chez-alice.fr
Table 2: Effects of Eplivanserin on Sleep Architecture in Rat Models
| Sleep Parameter | Observed Effect | Reference |
|---|---|---|
| Total NREMS Duration | Not significantly modified chez-alice.fr | chez-alice.fr |
| Mean Duration of NREMS Episodes | Significantly increased chez-alice.fr | chez-alice.fr |
| Number of NREMS Episodes | Significantly decreased chez-alice.fr | chez-alice.fr |
| Slow-Wave Sleep (SWS) | Increased nih.govnih.govportico.org | nih.govnih.govportico.org |
Intracellular Signaling Pathways and G Protein Coupling Studies
Eplivanserin exerts its pharmacological effects by acting as a potent and selective 5-HT2A receptor antagonist. medchemexpress.com Functionally, it also behaves as an inverse agonist, meaning it not only blocks the effects of the endogenous ligand (serotonin) but also reduces the receptor's basal, constitutive activity. wikipedia.orgaxonmedchem.com
The 5-HT2A receptor is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.govwikipedia.org The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins. wikipedia.orgnih.gov Upon activation, this signaling cascade stimulates the enzyme phospholipase C, which in turn leads to the generation of the intracellular second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.org These messengers then propagate the signal within the cell, often leading to the release of intracellular calcium. wikipedia.orgnih.gov
The mechanism of eplivanserin is complex. While it is established as a 5-HT2A inverse agonist, some research into its precise G protein interactions has yielded nuanced results. One study reported that eplivanserin displayed inverse agonism on Gq/11 and/or Gi1 proteins. researchgate.net However, these effects were not blocked by the selective 5-HT2A antagonist MDL-11,939 and were still present in 5-HT2A receptor knockout mice, which suggests the involvement of a different, as-yet-unidentified receptor for these specific actions. researchgate.net This highlights the intricate nature of its signaling profile. The 5-HT2A receptor itself can engage in multiple signaling pathways, including the canonical Gαq/11 pathway and non-canonical pathways involving Gαi1-proteins and β-arrestins. nih.govnih.gov
Table 3: Eplivanserin's Receptor Binding and Signaling Profile
| Parameter | Finding | Reference |
|---|---|---|
| Primary Target | 5-HT2A Receptor medchemexpress.com | medchemexpress.com |
| Mechanism of Action | Antagonist / Inverse Agonist wikipedia.orgaxonmedchem.com | wikipedia.orgaxonmedchem.com |
| Binding Affinity (Kd) | 1.14 nM for 5-HT2A receptor medchemexpress.com | medchemexpress.com |
| Functional Potency (IC50) | 5.8 nM (inhibition of 5-HT-induced response in rat cortical membrane) medchemexpress.com | medchemexpress.com |
| Primary G Protein Coupling | 5-HT2A receptor couples to Gq/G11 proteins wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Downstream Signaling | Activation of Phospholipase C, leading to IP3 and DAG production wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
| Observed Inverse Agonism | Inverse agonist activity on Gq/11 and/or Gi1 proteins observed, but may involve other receptors researchgate.net | researchgate.net |
Advanced Methodologies in Eplivanserin Fumarate Research
In Vitro Experimental Models
In vitro studies are fundamental for characterizing the direct interaction of a compound with its biological targets in a controlled environment, free from the complexities of a whole organism.
Isolated tissue preparations are classic pharmacological tools used to study the functional consequences of drug-receptor interactions, such as muscle contraction or relaxation. While extensive literature detailing Eplivanserin's specific effects on all the following tissues is limited, these preparations are standard models for assessing 5-HT2A receptor antagonists.
Rabbit Thoracic Aorta : This preparation is frequently used to study vascular smooth muscle physiology. The 5-HT2A receptor mediates serotonin-induced vasoconstriction in this tissue. nih.govnih.govnih.govfrontiersin.org An antagonist like Eplivanserin (B560403) would be evaluated for its ability to inhibit these contractile responses.
Rat Jugular Vein : The rat jugular vein is another vascular model where 5-HT receptors, including the 5-HT2A subtype, are known to mediate contraction. nih.gov Functional assays in this tissue help quantify the potency of antagonists in a venous preparation.
Rat Caudal Artery : This resistance artery is a common model for studying arterial contractility. nih.govfrontiersin.org Its response to serotonin (B10506) makes it a suitable tissue for assessing the functional antagonism of compounds like Eplivanserin.
Rat Uterus : The myometrium of the rat uterus contains serotonin receptors, and its contractility can be modulated by 5-HT agonists and antagonists. google.comnih.govnih.gov This preparation is useful for investigating the compound's effects on non-vascular smooth muscle.
Guinea Pig Trachea : The guinea pig trachea is a primary model for airway pharmacology. nih.govnih.govajol.infofrontiersin.orgmdpi.com It is used to study the relaxation and contraction of bronchial smooth muscle, which can be influenced by serotonin.
To determine the specific binding affinity and functional potency of Eplivanserin at a molecular level, researchers utilize assays involving cell membranes rich in target receptors or engineered cell lines expressing specific receptor subtypes.
Research has shown Eplivanserin is a potent and selective 5-HT2A receptor antagonist. medchemexpress.com In radioligand binding assays using rat cortical membranes, Eplivanserin demonstrated a high affinity for the 5-HT2A receptor, with an IC₅₀ value of 5.8 nM and a dissociation constant (Kd) of 1.14 nM. medchemexpress.com Its selectivity is a key feature; it is more than 20-fold more selective for the 5-HT2A receptor compared to the 5-HT2B and 5-HT2C subtypes. medchemexpress.com Further studies showed weak inhibition at other serotonin receptor subtypes, such as the 5-HT1C receptor in the pig cortex (IC₅₀ of 0.12 μM). medchemexpress.com Eplivanserin also exhibits significantly lower affinity for other receptor systems, including adrenergic, dopaminergic, and histaminergic receptors. medchemexpress.comwikipedia.org
| Preparation | Target Receptor | Assay Type | Value | Reference |
|---|---|---|---|---|
| Rat Cortical Membrane | 5-HT2A | Binding Assay (IC50) | 5.8 nM | medchemexpress.com |
| Rat Cortical Membrane | 5-HT2A | Binding Assay (Kd) | 1.14 nM | medchemexpress.com |
| Pig Cortex | 5-HT1C | Inhibition Assay (IC50) | 0.12 μM | medchemexpress.com |
| Rat Hippocampus | 5-HT1A | Inhibition Assay (IC50) | 14 μM | medchemexpress.com |
| Rat Striatum | 5-HT1B | Inhibition Assay (IC50) | 16 μM | medchemexpress.com |
| Rat Cortex | Adrenergic α1 | Inhibition Assay (IC50) | 3.4 μM | medchemexpress.com |
| Rat Cortex | Adrenergic α2 | Inhibition Assay (IC50) | 1.0 μM | medchemexpress.com |
| Rat Whole Brain | Histamine (B1213489) H1 | Inhibition Assay (IC50) | 5.0 μM | medchemexpress.com |
| Rat Striatum | Dopamine (B1211576) D2 | Inhibition Assay (IC50) | 28 μM | medchemexpress.com |
Modern drug development increasingly seeks advanced in vitro models that better replicate human physiology to improve the prediction of clinical outcomes. Organ-on-a-chip (OoC) technologies are microfluidic devices that culture human cells in a 3D microenvironment to emulate the structure and function of human organs. ajol.info These microphysiological systems offer a promising platform for more accurate preclinical evaluation of drug efficacy and toxicity before human trials. epo.org
While specific research applying OoC technology to Eplivanserin fumarate (B1241708) has not been widely published, these systems are highly relevant for a compound of its class. For instance, a "liver-on-a-chip" could be used to study its metabolism by cytochrome P450 enzymes, which is known to occur from other in vitro studies. bioworld.com A "gut-on-a-chip" could model its oral absorption characteristics, and multi-organ chips could investigate potential drug-drug interactions in a more physiologically relevant context than traditional assays. epo.org
Cell Line and Membrane Homogenate Assays (e.g., Rat Cortical Membranes, Pig Cortex)
In Vivo Animal Models and Research Paradigms
In vivo animal models are indispensable for understanding how a drug behaves in a complex, integrated biological system, providing insights into its neuropharmacological and behavioral effects.
Rodent models, particularly rats and mice, have been central to the preclinical investigation of Eplivanserin. nih.govnih.govfrontiersin.org These models allow for the study of complex behaviors and physiological processes that cannot be replicated in vitro.
Rat Models : In rats, Eplivanserin's effects on sleep architecture have been extensively studied using electroencephalogram (EEG) recordings. Research shows it enhances slow-wave sleep (SWS) and can potentiate the release of dopamine in the medial prefrontal cortex. bio-techne.com It has also been used in models of drug-induced hyperactivity, where Eplivanserin was found to attenuate cocaine-evoked hyperactivity. bio-techne.com
Mouse Models : In mice, Eplivanserin has been shown to effectively block 5-HT2A receptor binding in the brain after systemic administration. medchemexpress.com It was also investigated in a psychological stress model, where it dose-dependently reduced stress-induced hyperthermia (an increase in body temperature), demonstrating the role of 5-HT2A receptors in this stress response. nus.edu.sg
| Model Type | Species | Key Research Finding | Reference |
|---|---|---|---|
| Sleep Architecture Analysis | Rat | Enhances slow-wave sleep (SWS) and consolidates sleep architecture. | |
| Drug-Induced Hyperactivity | Rat | Attenuates cocaine-induced hyperactivity. | bio-techne.com |
| Neurotransmitter Release | Rat | Potentiates haloperidol-induced dopamine release in the medial prefrontal cortex and nucleus accumbens. | bio-techne.com |
| Psychological Stress | Mouse | Reduces stress-induced hyperthermia in a dose-dependent manner. | nus.edu.sg |
| Receptor Occupancy | Mouse | Inhibits 5-HT2 receptor binding of [3H]ketanserin in the brain. | medchemexpress.com |
The study of psychotropic drugs relies on the development and validation of specific behavioral tests in animals that are believed to correspond to certain aspects of human conditions or drug effects. pharmjournal.ruscielo.br For a 5-HT2A antagonist like Eplivanserin, several behavioral paradigms are relevant.
Drug-Induced Hyperactivity : Models using psychostimulants like cocaine to induce hyperactivity in rats serve as a validated phenotype for assessing the effects of potential antipsychotic or neuromodulatory drugs. bio-techne.com The attenuation of this hyperactivity by Eplivanserin helps confirm its functional antagonism of CNS pathways modulated by 5-HT2A receptors. bio-techne.com
Stress-Induced Phenotypes : The use of an intruder mouse to elicit psychological stress and a subsequent rise in body temperature (hyperthermia) is a validated paradigm for studying the neurobiology of stress. nus.edu.sg The finding that Eplivanserin can block this response validates the role of the 5-HT2A receptor in this specific behavioral and physiological outcome. nus.edu.sg
Sleep and Wakefulness Patterns : Changes in sleep architecture, measured by EEG, provide a quantifiable and translatable behavioral phenotype. The ability of Eplivanserin to increase slow-wave sleep and consolidate sleep patterns in rodents is a key preclinical finding that directly supported its development for insomnia.
In Vivo Receptor Occupancy Studies
In vivo receptor occupancy studies are essential for determining the degree to which a drug binds to its intended target in a living organism under physiological conditions. For Eplivanserin, these studies have been pivotal in quantifying its engagement with the serotonin 2A (5-HT2A) receptor. A key technique employed involves the use of a tracer compound, which can be either radiolabeled or non-radiolabeled, to measure the displacement by the drug being studied. nus.edu.sgresearchgate.net
In research involving Eplivanserin and other 5-HT2A antagonists, a non-radiolabeled tracer, MDL-100,907, was utilized to determine 5-HT2A occupancy in the rat brain. nus.edu.sgresearchgate.net This modern approach uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, which allows for the simultaneous measurement of more than one tracer, enabling the evaluation of multiple targets in a single animal. researchgate.net The study measured receptor occupancy in the frontal cortex, a region with a high density of 5-HT2A receptors, while using the cerebellum as a non-specific binding region. suven.com
The primary finding from these studies is the half-maximal effective dose (ED50), which represents the dose required to achieve 50% receptor occupancy. This value is a critical indicator of a drug's potency at its target site in a living system.
Interactive Table: Eplivanserin 5-HT2A Receptor Occupancy Use the filter to view specific data points.
| Compound | Tracer | Specific Region | ED50 | Ki |
|---|---|---|---|---|
| Eplivanserin | MDL 100907 | Frontal Cortex | 0.95 mg/kg, s.c. | 14.4 nM |
This table presents key findings from in vivo receptor occupancy studies on Eplivanserin. suven.com
Analytical and Imaging Techniques in Pharmacological Research
Quantitative Receptor Autoradiography and In Vivo Imaging Approaches
Quantitative receptor autoradiography is a powerful ex vivo technique used to visualize and measure the distribution and density of receptors in tissue sections. researchgate.netgiffordbioscience.com The method involves incubating cryostat-cut tissue sections with a radiolabeled ligand that binds specifically to the target receptor. giffordbioscience.com The tissue is then washed to remove any unbound radioligand, dried, and placed against a film or phosphor imaging plate to detect the radioactive signal. giffordbioscience.com By measuring the optical density on the resulting autoradiographic films, researchers can obtain quantitative estimates of receptor labeling in specific brain regions. researchgate.net This technique can be used to determine a drug's receptor occupancy by comparing the binding in tissue from drug-treated animals to that from untreated controls. giffordbioscience.com For the 5-HT2A receptor, a relevant radioligand used in such studies is [3H]MDL100,907. nih.gov
Complementing ex vivo methods, non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and optical imaging have become standard in modern preclinical drug discovery. revvity.com These technologies provide a virtual window into a living animal, allowing for the real-time, longitudinal tracking of biological processes at the molecular level. revvity.com In vivo imaging can monitor a drug's biodistribution, confirm it reaches its target tissue, and assess treatment efficacy over time in the same animal, which helps to reduce the number of animals used in research. revvity.comnih.gov
Microdialysis for Neurotransmitter Monitoring
Microdialysis is a minimally invasive sampling technique used extensively in neuroscience to monitor the concentrations of endogenous and exogenous substances in the interstitial fluid of specific tissues, including the brain. nih.govnih.gov The method involves implanting a small, semipermeable probe into a target brain region. nih.gov A physiological solution, or perfusate, is slowly pumped through the probe, allowing small molecules from the surrounding extracellular space, such as neurotransmitters, to diffuse across the membrane and into the perfusate based on the concentration gradient. nih.govnih.gov
The collected sample, known as the dialysate, can then be analyzed using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. criver.comamuzainc.com This allows for the real-time measurement of a drug's effect on neurotransmitter dynamics. For a 5-HT2A antagonist like Eplivanserin, microdialysis can be used to investigate the downstream consequences of receptor blockade on the release and metabolism of key neurotransmitters in circuits relevant to its therapeutic effects. criver.com
Theoretical Implications and Future Research Directions
Understanding 5-HT2A Receptor Pathway Contributions to Neurophysiological Processes
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system, particularly in the cerebral cortex, and is implicated in a variety of physiological and pathological processes. wikipedia.orgreprocell.com Its activation by serotonin (B10506) triggers multiple intracellular signaling cascades, primarily through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. wikipedia.org
Eplivanserin (B560403), as a selective antagonist and inverse agonist of the 5-HT2A receptor, provides a valuable tool for dissecting the specific contributions of this pathway to various neurophysiological functions. wikipedia.orgnih.gov Research on eplivanserin and other 5-HT2A antagonists has shed light on the receptor's role in:
Sleep Architecture: Blockade of 5-HT2A receptors has been shown to increase slow-wave sleep (SWS), a deep, restorative stage of sleep. nih.govportico.org Studies with eplivanserin demonstrated an increase in SWS and a decrease in wake after sleep onset (WASO), suggesting a key role for the 5-HT2A receptor in sleep maintenance. nih.gov This highlights the receptor's involvement in the regulation of the sleep-wake cycle. europa.eunih.gov
Cognition and Memory: The 5-HT2A receptor is involved in cognitive processes such as learning and memory. nih.gov Studies investigating the effects of 5-HT2A antagonists can help clarify the receptor's role in these functions. clinicaltrials.gov
Neuropsychiatric Disorders: Dysregulation of 5-HT2A receptor function has been linked to various neuropsychiatric conditions, including schizophrenia and depression. wikipedia.orgnih.govnih.gov The study of selective antagonists like eplivanserin helps to understand the therapeutic potential of targeting this receptor in these disorders. nih.govucdavis.edu For instance, many atypical antipsychotic drugs exhibit high affinity for 5-HT2A receptors, and their antagonist properties at this site are thought to contribute to their therapeutic effects and lower incidence of extrapyramidal side effects compared to typical antipsychotics. nih.govnih.govarchivespp.placnp.org
The phenomenon of "functional selectivity" or "biased agonism" at the 5-HT2A receptor, where different ligands can activate distinct downstream signaling pathways, adds another layer of complexity and a promising avenue for therapeutic development. wikipedia.orgpatsnap.com This suggests that it may be possible to design drugs that selectively engage therapeutic pathways while avoiding those that cause unwanted side effects. patsnap.com
Comparative Pharmacological Analyses with Other 5-HT2A Antagonists for Mechanistic Insights
Comparing the pharmacological profiles of eplivanserin with other 5-HT2A antagonists is crucial for understanding the nuances of this receptor's function and for guiding the development of more refined therapeutics.
| Feature | Eplivanserin | Pimavanserin (B1677881) | Volinanserin | Ketanserin | Atypical Antipsychotics (e.g., Risperidone, Olanzapine) |
| Primary Mechanism | Selective 5-HT2A antagonist/inverse agonist wikipedia.orgnih.gov | Selective 5-HT2A inverse agonist clinicaltrials.govnih.gov | Selective 5-HT2A antagonist nih.govtaylorandfrancis.com | 5-HT2A and α1-adrenergic antagonist wikipedia.orgjneurosci.org | 5-HT2A and D2 receptor antagonists nih.govarchivespp.pl |
| Receptor Selectivity | High selectivity for 5-HT2A over other receptors like dopamine (B1211576), histamine (B1213489), and adrenergic receptors wikipedia.orgtaylorandfrancis.com | High selectivity for 5-HT2A, with lower affinity for 5-HT2C and minimal activity at other receptors clinicaltrials.gov | Selective for 5-HT2A receptors nih.govtaylorandfrancis.com | Also blocks α1-adrenergic receptors wikipedia.org | Varying affinities for other receptors (e.g., D2, H1, muscarinic) contributing to their broader effects and side effect profiles nih.govarchivespp.pl |
| Key Research Findings | Increased slow-wave sleep and reduced wake after sleep onset in insomnia studies nih.gov | Approved for Parkinson's disease psychosis clinicaltrials.gov | Investigated for insomnia and showed increases in slow-wave sleep portico.orgtaylorandfrancis.com | Used as an antihypertensive agent wikipedia.org | Efficacy in treating positive and negative symptoms of schizophrenia nih.govarchivespp.pl |
| Development Status | Discontinued wikipedia.orgnih.gov | Approved and marketed clinicaltrials.gov | Discontinued taylorandfrancis.com | Marketed wikipedia.org | Widely marketed |
This comparative analysis reveals several key points:
Selectivity Matters: Eplivanserin's high selectivity for the 5-HT2A receptor, with minimal off-target activity, makes it a cleaner pharmacological tool to probe the specific functions of this receptor compared to less selective compounds like atypical antipsychotics. wikipedia.orgtaylorandfrancis.com
Inverse Agonism vs. Antagonism: The distinction between inverse agonists (like pimavanserin and eplivanserin) and neutral antagonists is important. wikipedia.orgnih.gov Inverse agonists can reduce the constitutive activity of a receptor, which may have different therapeutic implications than simply blocking the binding of the endogenous ligand.
Therapeutic Applications: The diverse therapeutic applications of 5-HT2A antagonists, from insomnia and psychosis to hypertension, underscore the multifaceted role of this receptor in human physiology and pathophysiology. wikipedia.orgeuropa.eunih.gov
By studying these differences, researchers can gain a more granular understanding of how modulating the 5-HT2A receptor in different ways can lead to distinct clinical outcomes.
Conceptual Frameworks for 5-HT2A Receptor Modulator Development
The development of novel 5-HT2A receptor modulators is guided by several evolving conceptual frameworks:
Targeting Specific Symptoms: Rather than a broad-spectrum approach, drug development is increasingly focused on targeting specific symptom domains. For example, the development of eplivanserin for sleep maintenance insomnia was based on the specific role of 5-HT2A receptors in regulating sleep architecture. nih.goveuropa.eu
Biased Agonism and Functional Selectivity: As mentioned earlier, the concept of biased agonism is a major driver in modern pharmacology. patsnap.com The goal is to develop ligands that preferentially activate signaling pathways associated with therapeutic effects while avoiding those that lead to adverse events. patsnap.com This requires a deep understanding of the structural and molecular basis of receptor-ligand interactions.
Combination Therapies: Combining 5-HT2A antagonists with other medications, such as selective serotonin reuptake inhibitors (SSRIs), has shown promise in treating neuropsychiatric disorders like major depression and obsessive-compulsive disorder. nih.gov This synergistic approach suggests that modulating multiple neurotransmitter systems simultaneously can lead to enhanced therapeutic efficacy. nih.gov
Personalized Medicine: As our understanding of the genetic and neurobiological basis of psychiatric disorders improves, there is potential for a more personalized approach to treatment. Identifying biomarkers that predict response to 5-HT2A modulators could help tailor treatments to individual patients.
Unexplored Research Avenues and Methodological Advancements for Eplivanserin Fumarate (B1241708) Investigation
Despite the discontinuation of its clinical development, eplivanserin fumarate can still serve as a valuable research tool to explore new scientific frontiers.
Unexplored Research Avenues:
Neuroinflammation: There is emerging evidence that 5-HT2A receptors may play a role in modulating inflammatory pathways. patsnap.com Investigating the effects of eplivanserin on neuroinflammatory processes could open up new therapeutic possibilities for a range of neurological and psychiatric disorders.
Cognitive Enhancement: While the focus has been on the sedative effects of 5-HT2A antagonists, their role in cognitive function is not fully understood. nih.gov Further research could explore whether selective 5-HT2A blockade with compounds like eplivanserin could have beneficial effects on specific cognitive domains, potentially by reducing cognitive "noise."
Comorbid Conditions: The high comorbidity between psychiatric and cardiovascular disorders is well-established, and serotonin plays a role in both systems. nih.gov Investigating the potential cardiovascular effects of highly selective 5-HT2A antagonists like eplivanserin in preclinical models could provide valuable insights. nih.gov
Methodological Advancements:
Advanced Neuroimaging: Techniques like positron emission tomography (PET) can be used to measure 5-HT2A receptor occupancy in the brain in real-time. acnp.org Using these methods with eplivanserin could provide a more precise understanding of its pharmacokinetic and pharmacodynamic properties.
Ex Vivo Receptor Activation Assays: Novel ex vivo platforms that measure the engagement of specific signaling pathways, such as the Gq/11 pathway, in native brain tissue can provide a more physiologically relevant understanding of drug action compared to traditional in vitro assays. biorxiv.org
Computational Modeling: Advanced computational techniques can be used to model the interaction between ligands like eplivanserin and the 5-HT2A receptor at the atomic level. patsnap.com This can help in the rational design of new modulators with improved selectivity and desired signaling properties.
Q & A
Q. How should researchers design scoping reviews to map Eplivanserin’s potential off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
